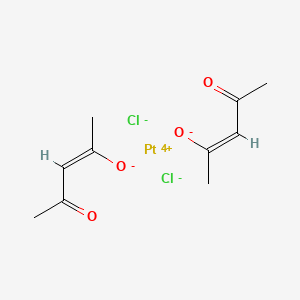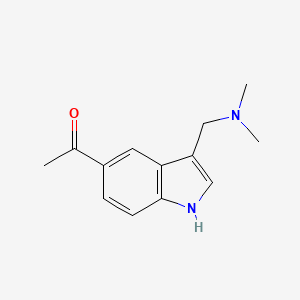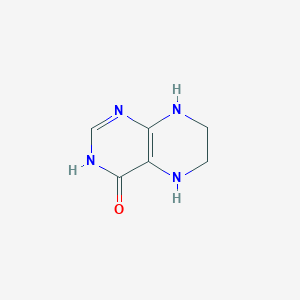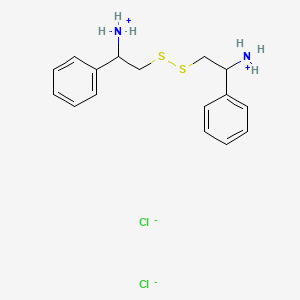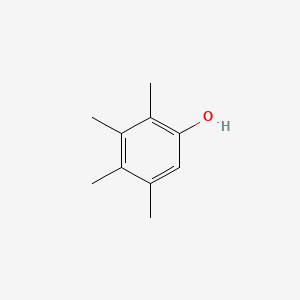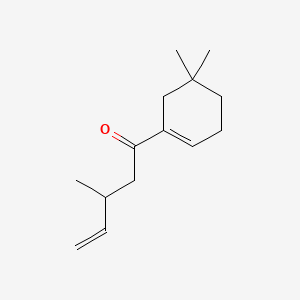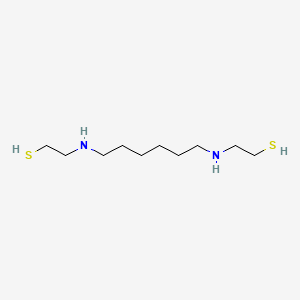
1,6-HEXANEDIAMINE, N,N'-BIS(beta-MERCAPTOETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- is a specialized organic compound characterized by the presence of two mercaptoethyl groups attached to a hexanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- typically involves the reaction of 1,6-hexanediamine with beta-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- is often carried out using continuous-flow processes. These processes involve the use of fixed-bed reactors and catalysts to enhance the reaction rate and product purity. The continuous-flow method allows for efficient large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted amines and amides.
Scientific Research Applications
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- involves its interaction with various molecular targets. The mercaptoethyl groups can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(6-aminohexyl)-
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
Uniqueness
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- is unique due to the presence of mercaptoethyl groups, which impart distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific thiol-reactive functionalities.
Properties
CAS No. |
63834-52-6 |
|---|---|
Molecular Formula |
C10H24N2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2-[6-(2-sulfanylethylamino)hexylamino]ethanethiol |
InChI |
InChI=1S/C10H24N2S2/c13-9-7-11-5-3-1-2-4-6-12-8-10-14/h11-14H,1-10H2 |
InChI Key |
OQKAJPIRPPBWBF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNCCS)CCNCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)

![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)
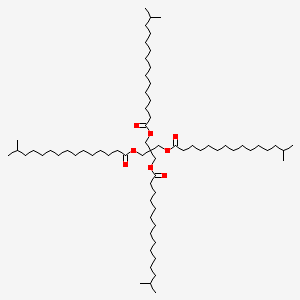

![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
